(S)-1-(isoquinolin-8-yl)ethanol
Description
(S)-1-(isoquinolin-8-yl)ethanol is a chiral secondary alcohol featuring an isoquinoline scaffold substituted with an ethanol group at the 8-position. Its molecular formula is C₁₁H₁₁NO, with a stereocenter at the ethanol-bearing carbon. Key structural identifiers include:
- SMILES: CC(C1=CC=CC2=C1C=NC=C2)O
- InChIKey: XJHWVKVPOQCBOW-UHFFFAOYSA-N (racemic form) .
- Collision Cross-Section (CCS): Predicted values range from 135.7 Ų ([M+H]⁺) to 150.1 Ų ([M+Na]⁺), indicating conformational flexibility in ionized states .
Patent records (10 filings) suggest proprietary interest, but peer-reviewed studies are absent .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1S)-1-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-8,13H,1H3/t8-/m0/s1 |
InChI Key |
XJHWVKVPOQCBOW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=NC=C2)O |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the Isoquinoline 8-Position
The 8-position of isoquinoline is a common site for functionalization. Below is a comparison with select derivatives (sourced from ):
| Compound ID | Substituent at 8-Position | Molecular Formula | Yield (%) | ESI-MS [M+H]⁺ | Key Properties |
|---|---|---|---|---|---|
| Target | (S)-Ethanol | C₁₁H₁₁NO | N/A | ~166.1* | Chiral, polar |
| 11 | Trifluoromethoxyphenyl | C₁₇H₁₁F₃NO₃ | 72 | 349.1 | Lipophilic |
| 12 | Chlorophenol | C₁₅H₁₀ClNO₃ | 60 | 299.0 | Moderate polarity |
| 14 | Methoxyphenyl | C₁₈H₁₅NO₃ | 80 | 279.1 | Aromatic, rigid |
| 16 | 3,4-Dimethoxyphenyl | C₁₉H₁₇NO₄ | 82 | 309.1 | Electron-rich |
*Estimated based on molecular formula.
Key Observations :
- Synthetic Accessibility: Yields for aryl-substituted analogs (e.g., 72–82%) suggest efficient coupling reactions at the 8-position .
- Mass Spectrometry : The target compound’s predicted CCS values (135.7–150.1 Ų) align with trends observed in analogs, where bulkier substituents (e.g., trifluoromethoxy in 11) increase CCS due to larger molecular footprints.
Functional Group Comparisons
Ethanol vs. Amide Derivatives
Compound 16 from (2-bromo-N-(isoquinolin-8-yl)-4,5-dimethoxybenzamide) shares the isoquinolin-8-yl core but substitutes ethanol with a brominated benzamide group:
- Reactivity: The 8-amino group in precursor 13 facilitates acylation (93.5% yield), whereas introducing ethanol likely involves reduction of a ketone or asymmetric catalysis.
- Bioactivity: Amides (e.g., 16) often exhibit enhanced stability and target binding vs. alcohols, but the ethanol group may offer hydrogen-bonding versatility.
Enantiomeric Considerations
- Pharmacokinetics : Improved metabolic stability or receptor affinity compared to the R-form.
Patent vs. Literature Landscape
- Analogs : Compounds 11–18 () are well-characterized in synthesis but lack patent mentions, suggesting exploratory research focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
